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The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry,

recognized for its structural versatility and significant biological activity.[3][4] This nitrogen-rich

heterocyclic system exhibits a unique electronic architecture that facilitates robust interactions

with various biomolecular targets through hydrogen bonding, π-π stacking, and metal ion

coordination.[4] Its adaptability allows for precise chemical modifications to enhance

pharmacokinetic properties, bioavailability, and therapeutic efficacy.[3] Among the derivatives of

this scaffold, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine emerges as a particularly valuable

building block for the synthesis of targeted therapeutics, especially protein kinase inhibitors.[5]

The strategic placement of a bromine atom at the 6-position provides a reactive handle for a

variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This feature, combined with the inherent biological potential of the triazolopyrazine core, makes

it a highly sought-after intermediate in drug discovery programs. This guide provides a

comprehensive overview of the properties, synthesis, and key applications of 6-Bromo-[1][2]

[3]triazolo[1,5-a]pyrazin-2-amine, complete with detailed experimental protocols for its

utilization in a research setting.
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Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a synthetic building block is

paramount for its effective use in the laboratory. The table below summarizes the key

characteristics of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Property Value Reference

CAS Number 1184915-33-0 [6][7]

Molecular Formula C₅H₄BrN₅ [8]

Molecular Weight 214.02 g/mol [9]

Appearance Yellowish solid [5]

Solubility
Poor in water; Soluble in

DMSO and DMF
[5]

Storage 2-8°C, protect from light [5]

Purity Typically ≥97% [9]

Safety Considerations: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine should be handled with

appropriate personal protective equipment, including chemical-resistant gloves, safety glasses,

and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with

many brominated heterocyclic compounds, there is a potential for environmental persistence,

and disposal should follow institutional guidelines.[5]

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-
2-amine: A General Protocol
The synthesis of the triazolopyrazine core can be achieved through several routes, often

involving the condensation of an aminotriazole with a 1,3-dicarbonyl compound or its

equivalent.[10] The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis
Objective: To synthesize 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.
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Reagents and Materials:

3-Amino-1,2,4-triazole

2-Bromomalonaldehyde

Glacial Acetic Acid

Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Standard glassware for workup and purification

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a mixture of ethanol and glacial

acetic acid.

Addition of Reagents: To this solution, add 2-bromomalonaldehyde (1.1 eq) portion-wise at

room temperature with stirring.

Cyclization: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-

6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC).

Workup: After completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate

the solvent under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the

pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.
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Causality: The acidic conditions catalyze the condensation reaction between the amino group

of the triazole and the aldehyde groups of the bromomalonaldehyde, leading to the formation of

the pyrazine ring fused to the triazole.
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Synthesis Workflow

1. Dissolve 3-Amino-1,2,4-triazole
in Ethanol/Acetic Acid

2. Add 2-Bromomalonaldehyde

3. Reflux for 4-6 hours

4. Monitor by TLC

5. Cool to Room Temperature

Reaction Complete

6. Isolate Crude Product
(Filtration or Concentration)

7. Purify by Recrystallization
or Chromatography

Pure 6-Bromo-[1,2,4]triazolo
[1,5-a]pyrazin-2-amine
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Caption: A generalized workflow for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-

amine.

Key Application: A Scaffold for Kinase Inhibitor
Discovery
The triazolopyrazine scaffold is a privileged structure in the design of protein kinase inhibitors.

[11] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and

their dysregulation is a hallmark of many diseases, including cancer.[12] The 6-bromo

substituent on the triazolopyrazine core is a key feature that allows for the generation of large

libraries of analogues through transition metal-catalyzed cross-coupling reactions.[5] This

enables extensive exploration of the chemical space around the core scaffold to optimize

potency, selectivity, and pharmacokinetic properties.

Cross-Coupling Reactions

6-Bromo-[1,2,4]triazolo
[1,5-a]pyrazin-2-amine

Suzuki-Miyaura
(Aryl/Heteroaryl Boronic Acids)

Sonogashira
(Terminal Alkynes)

Buchwald-Hartwig
(Amines)

Diverse Library of
Functionalized Analogues

Structure-Activity
Relationship (SAR) Studies

Lead Optimization for
Kinase Inhibitors
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Caption: Central role of the bromo-substituted scaffold in generating diverse chemical libraries.

Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon

bonds.[13] It is particularly useful for coupling aryl or heteroaryl groups to the 6-position of the

triazolopyrazine core.[14]

Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid to the 6-position of 6-Bromo-[1][2][3]triazolo[1,5-

a]pyrazin-2-amine.

Reagent/Component Role Typical Amount

6-Bromo-[1][2][3]triazolo[1,5-

a]pyrazin-2-amine
Starting Material 1.0 eq

Arylboronic Acid Coupling Partner 1.2-1.5 eq

Palladium Catalyst (e.g.,

Pd(PPh₃)₄, Pd(dppf)Cl₂)
Catalyst 2-5 mol%

Base (e.g., K₂CO₃, Cs₂CO₃) Activates Boronic Acid 2.0-3.0 eq

Solvent Reaction Medium 1,4-Dioxane/Water (e.g., 4:1)

Procedure:

Inert Atmosphere: To a dry Schlenk flask or microwave vial, add 6-Bromo-[1][2][3]triazolo[1,5-

a]pyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g.,

5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat

this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via

syringe.

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-

110°C) for the required time (2-12 hours), monitoring by TLC or LC-MS.[14]

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography.

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the

C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive

elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[13]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights
SAR studies on triazolopyrazine derivatives have revealed key structural features that influence

their biological activity.[2][15]

Substitution at the 6-position: As explored via Suzuki coupling, the introduction of various

aryl and heteroaryl groups at this position is a primary driver of potency and selectivity

against different kinase targets. Hydrophobic and electrostatic interactions in the kinase

active site are heavily influenced by the nature of this substituent.[15]
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The 2-amino group: This group often acts as a key hydrogen bond donor, anchoring the

molecule in the hinge region of the kinase ATP-binding pocket.[16]

Other positions: Modifications at other positions on the pyrazine ring can be used to fine-tune

physicochemical properties such as solubility and metabolic stability.

Triazolopyrazine Core

Position 6 (Br)
- Key for diversity (Suzuki)

- Influences potency/selectivity

Position 2 (NH₂)
- H-bond donor (hinge binding)

Other Positions
- Fine-tune solubility

- Modulate metabolic stability

Biological Activity
(e.g., Kinase Inhibition)

Click to download full resolution via product page

Caption: Key SAR points for triazolopyrazine-based kinase inhibitors.

Protocol for In Vitro Kinase Assay
Once novel derivatives are synthesized, their biological activity must be assessed. A common

method is an in vitro biochemical kinase assay.[17][18]

Experimental Protocol: ADP-Glo™ Kinase Assay
(Promega)
Objective: To determine the IC₅₀ value of a synthesized compound against a specific protein

kinase.

Principle: This is a luminescence-based assay that measures the amount of ADP produced

during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a

lower luminescent signal.
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Reagents and Materials:

Kinase of interest

Kinase-specific substrate

ATP

Synthesized inhibitor compound (in DMSO)

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 384-well assay plates

Plate-reading luminometer

Procedure:

Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO and dispense

into the assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no

kinase).

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.

Incubate at room temperature for a specified time (e.g., 60 minutes).

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and

deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that

convert the ADP produced into ATP. Incubate for 30 minutes at room temperature.

Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a

luminescent signal, which is proportional to the amount of ADP initially produced. Read the

luminescence on a plate reader.
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Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data

to a dose-response curve to determine the IC₅₀ value.

Causality: The inhibitor competes with ATP or the substrate, reducing the rate of

phosphorylation and thus the amount of ADP produced. The coupled enzymatic reactions of

the assay convert this ADP level into a quantifiable light signal.

Kinase Assay Workflow

1. Plate serial dilutions
of inhibitor compound

2. Add Kinase, Substrate, ATP
Incubate

3. Add ADP-Glo™ Reagent
(Stops reaction, depletes ATP)

4. Add Kinase Detection Reagent
(Converts ADP to ATP)

5. Luciferase generates light
from new ATP

6. Read Luminescence

7. Plot data and
calculate IC₅₀
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Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is a powerful and versatile building block in

medicinal chemistry. Its triazolopyrazine core provides a proven scaffold for engaging biological

targets, while the bromine atom at the 6-position unlocks a vast chemical space for optimization

through modern synthetic methods. The protocols and insights provided in this guide are

intended to equip researchers with the foundational knowledge to effectively utilize this

compound in their drug discovery efforts, particularly in the pursuit of novel protein kinase

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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